

# An In-depth Technical Guide to CCR1 Expression on Leukocyte Subsets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CCR1 antagonist 7 |           |
| Cat. No.:            | B15144761         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

C-C chemokine receptor type 1 (CCR1), also known as CD191, is a G protein-coupled receptor that plays a pivotal role in mediating leukocyte trafficking to sites of inflammation. Its ligands include a broad range of chemokines, most notably CCL3 (MIP- $1\alpha$ ) and CCL5 (RANTES). The expression of CCR1 varies significantly among different leukocyte populations, influencing their migratory responses and effector functions in both homeostatic and pathological conditions. This technical guide provides a comprehensive overview of CCR1 expression across major leukocyte subsets, details of experimental protocols for its detection, and an exploration of its signaling pathways.

# Data Presentation: CCR1 Expression Across Leukocyte Subsets

The following tables summarize the quantitative expression of CCR1 on various human leukocyte subsets as determined by flow cytometry. Data is presented as the percentage of CCR1-positive cells and the Mean Fluorescence Intensity (MFI) where available. It is important to note that expression levels can vary depending on the activation state of the cells, donor variability, and the specific antibodies and techniques used.



| Leukocyte Subset             | Percentage of CCR1+ Cells                          | Mean Fluorescence<br>Intensity (MFI)                                                             | Notes                                                                                                |
|------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Neutrophils                  | Low to variable (can increase with activation)     | Low                                                                                              | Constitutive expression is low, but can be upregulated upon stimulation with agents like GM-CSF. [1] |
| Monocytes                    | High (Median >50%)<br>[2]                          | High density,<br>approximately three<br>times higher than on<br>eosinophils and<br>basophils.[3] | Monocytes consistently show high levels of CCR1 expression.                                          |
| Macrophages                  | Increased upon differentiation from monocytes      | Higher than<br>monocytes                                                                         | CCR1 expression is upregulated as monocytes differentiate into macrophages.                          |
| Dendritic Cells              | Appreciable levels on immature DCs                 | -                                                                                                | CCR1 is expressed on immature dendritic cells.                                                       |
| Natural Killer (NK)<br>Cells | Variable, expressed on subsets                     | -                                                                                                | CCR1 is expressed on NK cells and can be upregulated with IL-2 activation.[4]                        |
| T Cells (Overall)            | Expressed,<br>particularly on<br>activated T cells | -                                                                                                | CCR1 is found on both CD4+ and CD8+ T cells and is associated with migration to inflammatory sites.  |
| Th1 Cells                    | Expressed                                          | Low                                                                                              | Th1 cells are known to express CCR1, contributing to their                                           |



|                   |                                                  | migration to sites of inflammation.[5]                                                                        |
|-------------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Th2 Cells         | Low to negligible -                              | Generally, Th2 cells show low or no expression of CCR1.                                                       |
| Th17 Cells        | Tend to lack CCR1 -                              | Th17 cells are more characterized by the expression of CCR6 and CCR4.[6]                                      |
| Treg Cells        | Very low to<br>undetectable (<1%)[7]             | Regulatory T cells<br>generally do not<br>express significant<br>levels of CCR1.[7]                           |
| B Cells (Overall) | Generally low to absent on circulating - B cells | While mRNA transcripts may be detected, surface protein expression is typically low on peripheral B cells.[8] |
| Naive B Cells     | Low to absent -                                  | CCR1 expression is generally not a marker for naive B cells.[2]                                               |
| Memory B Cells    | Low to absent on circulating memory B - cells    | Some expression has been noted on non-germinal center memory B cells in tonsils.[2]                           |

# Experimental Protocols Protocol for Multi-color Flow Cytometry Staining of CCR1 on Human PBMCs

### Foundational & Exploratory





This protocol outlines a general procedure for the immunophenotyping of CCR1 on human peripheral blood mononuclear cells (PBMCs).

#### 1. Materials:

- Sample: Freshly isolated human PBMCs.
- · Buffers:
- Phosphate-Buffered Saline (PBS), pH 7.4.
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
- Red Blood Cell (RBC) Lysis Buffer (if starting from whole blood).
- Antibodies:
- Primary antibody: Fluorochrome-conjugated anti-human CCR1 (CD191) antibody (e.g., Clone 53504).[3]
- Antibodies for leukocyte subset identification (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes, anti-CD56 for NK cells, etc.).
- Isotype control corresponding to the anti-CCR1 antibody.
- Reagents:
- · Fc Block (to prevent non-specific antibody binding).
- Viability dye (e.g., 7-AAD or a fixable viability stain).
- Fixation/Permeabilization buffers (if performing intracellular staining for other markers).

#### 2. Procedure:

- Cell Preparation:
- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Wash the cells twice with cold PBS and resuspend in Flow Cytometry Staining Buffer.
- Perform a cell count and adjust the concentration to 1 x 10<sup>7</sup> cells/mL.[8]
- Fc Receptor Blocking:
- Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
- Add Fc Block according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
- · Surface Staining:



- Prepare a cocktail of fluorochrome-conjugated antibodies for your leukocyte markers and anti-CCR1 in Flow Cytometry Staining Buffer. Use pre-titrated optimal concentrations of each antibody.
- Add the antibody cocktail to the cells.
- Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
- Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant.
- Repeat the wash step.
- Viability Staining (if using a non-fixable dye):
- Resuspend the cell pellet in 200-400 μL of Flow Cytometry Staining Buffer.
- Add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.
- Data Acquisition:
- Acquire the samples on a flow cytometer.
- Ensure to set up appropriate compensation controls using single-stained samples for each fluorochrome used.
- Include an unstained control and an isotype control for the CCR1 antibody to set the gate for positive expression.

# Signaling Pathways and Experimental Workflows CCR1 Signaling Pathway

CCR1, upon binding its chemokine ligands, initiates a signaling cascade that is primarily coupled through the G $\alpha$ i subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream effectors such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[4] Furthermore, CCR1 signaling involves the recruitment of  $\beta$ -arrestin, which not only contributes to receptor desensitization and internalization but can also initiate G protein-independent signaling.[4]





Click to download full resolution via product page

Figure 1. Simplified CCR1 signaling pathway.

### **Experimental Workflow for CCR1 Expression Analysis**

The following diagram illustrates a typical workflow for analyzing CCR1 expression on leukocyte subsets using multi-color flow cytometry.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High-parameter phenotypic characterization reveals a subset of human Th17 cells that preferentially produce IL-17 against M. tuberculosis antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Receptors CCR1 and CCR2 on Peripheral Blood Mononuclear Cells of Newly Diagnosed Patients with the CD38-Positive Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anti-CCR1, APC, Clone: 53504, R D Systems:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Changes in Chemokine Receptor Expression of Regulatory T Cells after Ex Vivo Culture -PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to CCR1 Expression on Leukocyte Subsets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144761#ccr1-expression-on-different-leukocyte-subsets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com